molecular formula C14H18N2O2 B5637883 N-[3-(piperidine-1-carbonyl)phenyl]acetamide

N-[3-(piperidine-1-carbonyl)phenyl]acetamide

Cat. No.: B5637883
M. Wt: 246.30 g/mol
InChI Key: MFMFLDOQDXVPQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(piperidine-1-carbonyl)phenyl]acetamide is a chemical compound that features a piperidine ring attached to a phenyl group, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(piperidine-1-carbonyl)phenyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(piperidine-1-carbonyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-[3-(piperidine-1-carbonyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(piperidine-1-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring plays a crucial role in binding to these targets, while the acetamide group enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    N-(piperidine-4-yl)benzamide: Similar structure but with different pharmacological properties.

    N-(piperidine-3-yl)acetamide: Similar structure but with variations in biological activity.

Uniqueness

N-[3-(piperidine-1-carbonyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

N-[3-(piperidine-1-carbonyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-11(17)15-13-7-5-6-12(10-13)14(18)16-8-3-2-4-9-16/h5-7,10H,2-4,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMFLDOQDXVPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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